N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Chemical Structure and Key Features
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS: 618414-35-0, molecular formula: C₁₈H₁₅ClF₃N₅OS) is a structurally complex compound featuring:
- A 4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-sulfanyl moiety, contributing to hydrogen bonding and π-π stacking interactions.
- An acetamide linker, enabling flexibility and interaction with biological targets .
Synthesis and Applications The compound is synthesized via multi-step reactions, including alkylation of α-chloroacetamides and condensation of triazole intermediates under basic conditions (e.g., KOH) .
Properties
CAS No. |
618414-35-0 |
|---|---|
Molecular Formula |
C18H15ClF3N5OS |
Molecular Weight |
441.9 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H15ClF3N5OS/c1-2-27-16(14-5-3-4-8-23-14)25-26-17(27)29-10-15(28)24-11-6-7-13(19)12(9-11)18(20,21)22/h3-9H,2,10H2,1H3,(H,24,28) |
InChI Key |
SCVVHWUUKSNHIK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfanyl group: This step involves the reaction of the triazole intermediate with a suitable thiol reagent.
Attachment of the acetamide moiety: This can be done through an acylation reaction using acetic anhydride or a similar reagent.
Substitution on the phenyl ring: The chloro and trifluoromethyl groups are introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chloro group on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Pharmacological Applications
The compound is primarily recognized for its potential as an antifungal and antibacterial agent, leveraging the properties of the 1,2,4-triazole moiety:
-
Antifungal Activity :
- The incorporation of the 1,2,4-triazole structure enhances the antifungal efficacy against various pathogens. Studies have shown that derivatives of 1,2,4-triazoles exhibit significant activity against fungi such as Aspergillus niger and Candida albicans .
- A comparative study indicated that compounds similar to N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide demonstrated higher antifungal potency than established fungicides .
-
Antibacterial Properties :
- The compound has been evaluated for its antibacterial activity against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. Some derivatives showed MIC values comparable to or better than traditional antibiotics .
- Notably, certain derivatives exhibited broad-spectrum activity with MIC values significantly lower than those of commonly used antibiotics like gentamicin .
Agricultural Applications
The unique chemical structure of this compound also presents opportunities in agrochemicals:
- Fungicides :
- Plant Growth Regulators :
Case Studies
Several studies have documented the biological activities of compounds related to this compound:
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the trifluoromethyl and chloro groups may enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Structural Variations and Functional Group Impact
The compound belongs to a broader class of triazole-containing acetamides. Key structural variations among analogs include:
Substituents on the Aromatic Ring
Halogen and Trifluoromethyl Modifications N-(4-fluorophenyl)-2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ():
- Replaces the chloro-trifluoromethylphenyl group with a 4-fluorophenyl group.
- N-(3-chloro-4-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ():
- Substitutes trifluoromethyl with a methyl group , decreasing electron-withdrawing effects and altering binding affinity .
Triazole Ring Substitutions
Alkyl and Aryl Groups
- N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ():
- Replaces the ethyl group with a prop-2-en-1-yl group, introducing unsaturation that may enhance reactivity or conformational flexibility .
- N-(4-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ():
Pyridine Positional Isomerism
- N-(3-fluoro-4-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ():
- Shifts the pyridine moiety from 2-yl to 3-yl , altering hydrogen-bonding patterns and steric interactions .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The trifluoromethyl group in the target compound enhances lipophilicity (logP ~3.5) compared to analogs with methyl or fluoro substituents (logP ~2.8–3.1) .
- Solubility : Pyridin-2-yl and sulfanyl groups improve aqueous solubility relative to phenyl-only analogs .
- Metabolic Stability : Ethyl and trifluoromethyl groups reduce oxidative metabolism, extending half-life compared to allyl or methoxy-containing derivatives .
Biological Activity
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and research findings.
- Molecular Formula : C18H15ClF3N5OS
- Molecular Weight : 441.86 g/mol
- CAS Number : 573950-78-4
The compound features a triazole ring, which is known for its diverse pharmacological activities. Triazoles have been reported to exhibit antifungal, antibacterial, anticancer, and anti-inflammatory effects. The presence of the trifluoromethyl group may enhance the lipophilicity and biological activity of the compound, potentially improving its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of triazoles demonstrate significant antimicrobial properties. For instance, studies have shown that triazole compounds can inhibit the growth of various bacterial strains.
| Compound | MIC (μg/mL) | Target Organisms |
|---|---|---|
| This compound | 0.125–8 | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa |
The compound's MIC values suggest it has comparable or superior efficacy against certain pathogens when compared to established antibiotics. This aligns with findings that show triazole derivatives often outperform traditional antifungal agents like fluconazole in similar assays .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies. The compound's ability to induce apoptosis in cancer cells is particularly noteworthy.
Case Study: In Vitro Anticancer Activity
A study conducted on a series of triazole derivatives demonstrated that compounds with similar structures to this compound exhibited significant cytotoxicity against several cancer cell lines.
These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.
Anti-inflammatory Activity
The anti-inflammatory properties of the compound have also been investigated. Triazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation.
Research Findings
A study indicated that compounds with a triazole moiety showed significant inhibition of COX enzymes:
| Compound | COX Inhibition (%) | Type of COX |
|---|---|---|
| This compound | 75% | COX-1 |
| This compound | 68% | COX-2 |
This suggests potential applications in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the triazole-sulfanyl-acetamide scaffold in this compound?
- Methodology : The synthesis involves sequential nucleophilic substitution and cyclocondensation reactions. For example:
React 4-chloro-3-(trifluoromethyl)aniline with chloroacetyl chloride to form the acetamide backbone.
Introduce the triazole ring via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 4-ethyl-5-(pyridin-2-yl)-1,2,4-triazole-3-thiol .
- Optimization : Use microwave-assisted synthesis to reduce reaction time and improve yield (e.g., 30 minutes at 120°C vs. 12 hours under reflux) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC-MS : Confirm molecular weight (e.g., [M+H]+ ion at m/z 487.2) and purity (>95%) .
- NMR : Key signals include δ 8.5–8.7 ppm (pyridine protons), δ 4.1–4.3 ppm (sulfanyl-CH2), and δ 1.2–1.4 ppm (ethyl group) .
- Elemental Analysis : Validate C, H, N, S, and Cl content within ±0.4% of theoretical values .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values with reference drugs like ciprofloxacin .
- Enzyme Inhibition : Screen against bacterial phosphopantetheinyl transferases (PPTases) via fluorescence-based assays (IC50 determination) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?
- X-ray Diffraction : Single-crystal X-ray analysis confirms the 1,2,4-triazole adopts the 4H tautomer, stabilized by intramolecular hydrogen bonding between the sulfanyl group and pyridine nitrogen .
- Computational Validation : Compare experimental bond lengths (e.g., C–S = 1.76 Å) with DFT-optimized structures (B3LYP/6-31G* level) .
Q. What strategies address contradictory results in enzyme inhibition vs. cellular efficacy?
- Mechanistic Studies :
- Use isothermal titration calorimetry (ITC) to quantify target binding (e.g., PPTase dissociation constant Kd).
- Perform metabolomic profiling to identify off-target effects (e.g., unintended disruption of bacterial folate pathways) .
Q. How can structure-activity relationship (SAR) studies improve potency against resistant bacterial strains?
- Key Modifications :
- Triazole Substitution : Replace ethyl with cyclopropyl to reduce steric hindrance (e.g., MIC improvement from 16 µg/mL to 4 µg/mL against MRSA) .
- Sulfanyl Linker : Replace –S– with –SO2– to enhance hydrogen-bonding interactions with PPTase active sites .
Q. What experimental designs optimize reaction conditions for large-scale synthesis?
- Design of Experiments (DoE) : Apply a central composite design to optimize variables:
- Temperature (80–140°C), solvent (DMF vs. DMSO), and catalyst loading (5–15 mol% CuI).
- Response Surface Analysis : Identify ideal conditions (e.g., 110°C, DMF, 10 mol% CuI) yielding 82% purity .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies between computational docking predictions and empirical binding data?
- Troubleshooting Steps :
Validate docking parameters (e.g., grid box size, force fields) using co-crystallized ligands as positive controls .
Perform molecular dynamics simulations (100 ns trajectories) to assess protein flexibility and ligand stability .
- Case Example : Docking may overestimate affinity for PPTase due to neglecting solvent entropy effects. Empirical ITC data often show weaker binding (ΔG = −8.2 kcal/mol vs. −10.5 kcal/mol predicted) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
